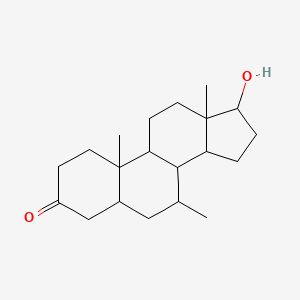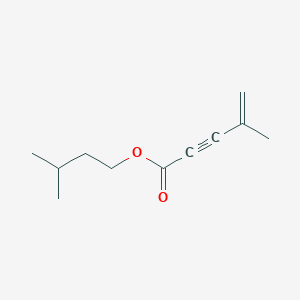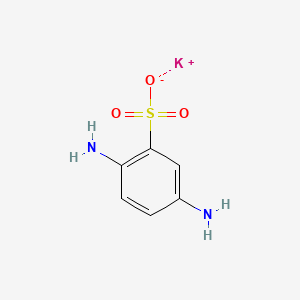
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one is an organic compound that features a chiral center, making it an interesting subject for stereochemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, thiophenol, and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Benzaldehyde reacts with thiophenol to form a thioacetal intermediate. This intermediate then undergoes a condensation reaction with acetone in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the chiral center may influence the compound’s stereoselectivity in biological systems. These interactions can modulate biochemical pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1,3-diphenyl-3-phenylsulfanylpropan-1-one: The enantiomer of the compound, differing in the configuration at the chiral center.
1,3-diphenylpropan-1-one: Lacks the phenylsulfanyl group, resulting in different chemical properties.
1,3-diphenyl-3-methylsulfanylpropan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one is unique due to its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups
Propiedades
Número CAS |
74408-99-4 |
|---|---|
Fórmula molecular |
C21H18OS |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H18OS/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2/t21-/m1/s1 |
Clave InChI |
XFMOIXTZMKSAPF-OAQYLSRUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-](/img/structure/B14438199.png)

![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)

![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)



![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)




